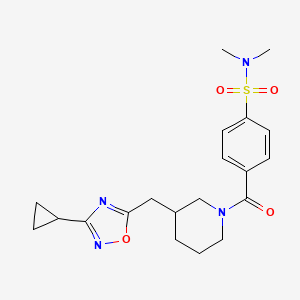
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives
Métodos De Preparación
The synthesis of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-methylquinolin-8-ol: This can be achieved by methylation of 8-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride: This involves the sulfonation of 2-oxo-2H-chromene (coumarin) using chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of 2-methylquinolin-8-ol with 2-oxo-2H-chromene-6-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound
Análisis De Reacciones Químicas
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis and materials science
Aplicaciones Científicas De Investigación
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound can be used as a fluorescent probe for studying biological systems, owing to its chromophoric properties.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its ability to form stable complexes with metals
Mecanismo De Acción
The mechanism of action of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar compounds to 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate include:
2-methylquinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: This compound has a similar structure but with the sulfonate group at the 4-position of the chromene ring.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which can affect its reactivity and applications.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-phosphate: This compound has a phosphate group, which can enhance its solubility and biological activity
These comparisons highlight the unique properties of this compound, particularly its potential for forming stable complexes and its applications in various scientific fields.
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAMXGMIKYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide](/img/structure/B2643007.png)




![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)

![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)
